molecular formula C9H10N2O4 B14872516 3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14872516
M. Wt: 210.19 g/mol
InChI Key: PQGZQRCINDACFH-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound that features a cyclopropylmethyl group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclopropylmethylamine with diethyl malonate in the presence of a base can lead to the formation of the desired tetrahydropyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific combination of a cyclopropylmethyl group and a tetrahydropyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

3-(cyclopropylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H10N2O4/c12-7-6(8(13)14)3-10-9(15)11(7)4-5-1-2-5/h3,5H,1-2,4H2,(H,10,15)(H,13,14)

InChI Key

PQGZQRCINDACFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=O)C(=CNC2=O)C(=O)O

Origin of Product

United States

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